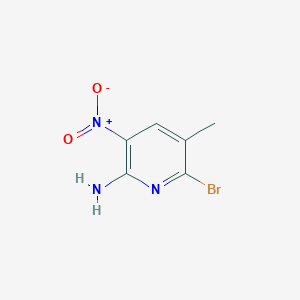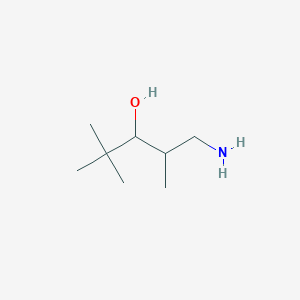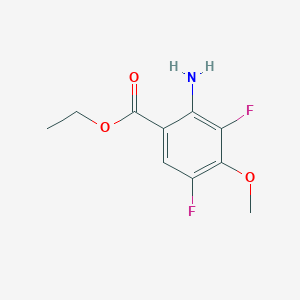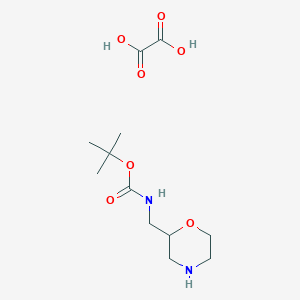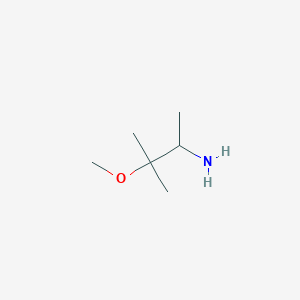
3-Methoxy-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methylbutan-2-amine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a methoxy group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylbutan-2-amine typically involves the reaction of 3-methoxy-3-methylbutan-2-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 3-methoxy-3-methylbutan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or other nucleophiles can be used under controlled temperatures and solvents.
Major Products Formed:
- Oxidation can yield oxides or ketones.
- Reduction can produce primary amines or alcohols.
- Substitution reactions can result in various substituted amines or ethers.
Aplicaciones Científicas De Investigación
3-Methoxy-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methylbutan-2-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy and amine groups allow it to form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
3-Methoxy-3-methylbutan-1-amine: Similar structure but with the amine group at a different position.
3-Methoxy-3-methylbutan-2-ol: The alcohol counterpart of the compound.
3-Methoxy-3-methylbutan-2-one: The ketone form of the compound.
Uniqueness: 3-Methoxy-3-methylbutan-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its secondary amine structure with a methoxy group makes it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
3-methoxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)8-4/h5H,7H2,1-4H3 |
Clave InChI |
AHSFBCVORJGQNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



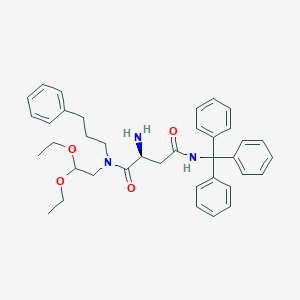
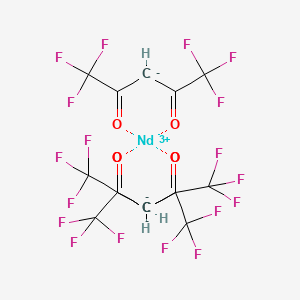



![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)
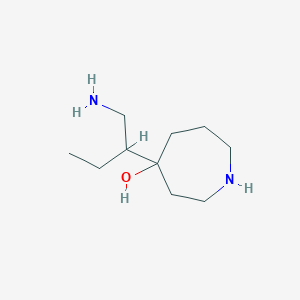

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
